molecular formula C27H26N4O5S B1672372 GSK256066 CAS No. 801312-28-7

GSK256066

货号: B1672372
CAS 编号: 801312-28-7
分子量: 518.6 g/mol
InChI 键: JFHROPTYMMSOLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK-256066 是一种高度选择性和有效的磷酸二酯酶 4 (PDE4) 抑制剂,该酶在炎症过程的调节中起着至关重要的作用。 该化合物主要用于治疗慢性阻塞性肺病和哮喘 它对 PDE4 表现出非凡的亲和力,使其成为临床和研究环境中的宝贵工具 .

准备方法

合成路线和反应条件

GSK-256066 的合成涉及多个步骤,从关键中间体的制备开始。 严格控制特定的反应条件,例如温度、溶剂和催化剂,以确保高产率和纯度 .

工业生产方法

GSK-256066 的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 这涉及使用自动化反应器、连续流动系统和严格的质量控制措施,以保持一致性和效率 .

化学反应分析

反应类型

GSK-256066 经历了几种类型的化学反应,包括:

常用试剂和条件

GSK-256066 反应中常用的试剂包括:

    氧化剂: 过氧化氢、高锰酸钾

    还原剂: 硼氢化钠、氢化铝锂

    取代剂: 卤素、烷基化剂

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成喹啉衍生物,而还原可能会生成该化合物的各种还原形式 .

科学研究应用

Pharmacological Profile

GSK256066 has demonstrated exceptional affinity and selectivity for PDE4, with an IC50 value of 0.01 nM for inhibiting tumor necrosis factor alpha production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells. This potency surpasses that of other PDE4 inhibitors such as roflumilast and cilomilast, which have IC50 values of 5 nM and 74 nM, respectively .

In vivo studies indicate that this compound effectively inhibits pulmonary inflammation. For instance, when administered intratracheally to rats, it showed an ED50 of 1.1 μg/kg against lipopolysaccharide-induced pulmonary neutrophilia, outperforming fluticasone propionate (ED50 9.3 μg/kg) .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been evaluated in clinical trials for its efficacy in treating COPD. In a study involving patients aged 40-75 years, the compound was well-tolerated and demonstrated significant anti-inflammatory effects without inducing emetic episodes, a common side effect associated with oral PDE4 inhibitors .

The administration of inhaled this compound resulted in a notable reduction in exacerbations and improved lung function parameters compared to placebo. Specifically, it significantly reduced the early and late asthmatic responses measured by forced expiratory volume in one second (FEV1) during allergen challenges .

Asthma Management

In asthma models, this compound exhibited protective effects against allergen-induced inflammation. It significantly attenuated the fall in FEV1 during both early and late asthmatic responses, indicating its potential as a therapeutic agent for asthma management .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound with other PDE4 inhibitors:

CompoundIC50 (nM)ED50 (μg/kg) LPS NeutrophiliaInduced Emesis
This compound0.011.1None
Roflumilast5Not specifiedYes
Cilomilast74Not specifiedYes
Fluticasone PropionateNot specified9.3Yes

生物活性

GSK256066 is a highly selective and potent inhibitor of phosphodiesterase 4 (PDE4), designed primarily for inhalation therapy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its development by GlaxoSmithKline represents a significant advancement in the pharmacological management of inflammatory conditions within the lungs.

PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, thereby modulating inflammatory pathways and promoting anti-inflammatory effects in target tissues.

In Vitro and In Vivo Studies

  • Potency and Selectivity : this compound exhibits exceptionally high affinity for PDE4, with studies reporting effective concentrations (IC50) in the low nanomolar range. For instance, it has been shown to inhibit TNFα production in LPS-stimulated human peripheral blood monocytes at concentrations as low as 0.01 nM .
  • Animal Models : In preclinical studies involving rat models:
    • This compound significantly inhibited LPS-induced pulmonary neutrophilia with an effective dose (ED50) of 18 μg/kg .
    • It also demonstrated long-lasting effects, maintaining efficacy for up to 12 hours post-administration at a dose of 10 μg/kg .
    • In models of allergic inflammation induced by ovalbumin (OVA), this compound effectively reduced eosinophilia with an ED50 of 0.4 μg/kg .
  • Comparison with Other Treatments : When compared to fluticasone propionate (FP), another common anti-inflammatory agent, this compound exhibited comparable or superior efficacy in reducing exhaled nitric oxide levels, a marker of airway inflammation .

Clinical Implications

This compound's inhaled formulation aims to minimize systemic side effects commonly associated with oral PDE4 inhibitors, such as gastrointestinal disturbances. Clinical trials have indicated that patients receiving this compound experience milder adverse reactions compared to traditional therapies .

Study on Asthma Management

A pivotal study evaluated the effects of this compound in patients with mild bronchial asthma. The randomized, double-blind trial demonstrated that repeated doses of inhaled this compound significantly reduced allergen challenge responses compared to placebo . The findings suggest that this compound may offer a novel therapeutic option for asthma management by targeting underlying inflammatory processes.

Long-Term Efficacy and Safety

In a two-period crossover study involving subjects with mild asthma, this compound was well-tolerated over the treatment duration, with no severe adverse events reported. Participants showed marked improvements in lung function and reductions in asthma exacerbations during the treatment period .

Comparative Analysis of PDE4 Inhibitors

The following table summarizes key characteristics and findings related to this compound compared to other PDE4 inhibitors:

CompoundSelectivityPotency (IC50)Duration of ActionNotable Effects
This compoundHighLow nM12 hoursReduced pulmonary neutrophilia
CilomilastModerate~20 nMVariesGastrointestinal side effects
RoflumilastHigh~5 nMVariesEffective in COPD but GI side effects

属性

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5S/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4/h5-15H,1-4H3,(H2,28,32)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHROPTYMMSOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230090
Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13122-87-7, 801312-28-7
Record name GSK 256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0801312287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-256066
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12137
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-256066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({3-[(dimethylamino)carbonyl]phenyl}sulfonyl)-8-methyl-4-{[3-(methyloxy)phenyl]amino}-3-quinolinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-256066
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D6GK059SR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK256066
Reactant of Route 2
Reactant of Route 2
GSK256066
Reactant of Route 3
Reactant of Route 3
GSK256066
Reactant of Route 4
Reactant of Route 4
GSK256066
Reactant of Route 5
Reactant of Route 5
GSK256066
Reactant of Route 6
Reactant of Route 6
GSK256066

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。